3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide is a chemical compound notable for its unique structural features, which include a benzene ring, an oxadiazole ring with an amino group, and a carbothioamide functional group. This compound is characterized by its white solid form and has a melting point ranging from 100 to 102 degrees Celsius. The molecular formula for this compound is CHNOS, and it is identified by the CAS number 1223354-08-2.
This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. Oxadiazoles are a group of heterocyclic compounds containing nitrogen and oxygen atoms in their rings, and they often exhibit antimicrobial, antifungal, and anticancer properties. The presence of the amino group in the oxadiazole ring enhances its reactivity and potential biological activity .
The synthesis of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide typically involves several steps:
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide can participate in various chemical reactions:
These reactions can lead to various products that may have different biological activities or chemical properties .
The mechanism by which 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide exerts its biological effects involves interactions with specific molecular targets within biological systems. The amino group on the oxadiazole ring can form hydrogen bonds with target proteins or enzymes, while the carbothioamide group may participate in covalent bonding with nucleophilic sites on these targets. Such interactions can modulate various biological processes, potentially leading to therapeutic effects .
These properties influence its handling and application in laboratory settings as well as its potential use in pharmaceuticals.
3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide has significant potential in scientific research due to its unique structural features that confer various biological activities. It may be explored for applications such as:
The ongoing exploration of oxadiazole derivatives continues to reveal their importance in medicinal chemistry and drug discovery .
The core synthetic route to 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzene-1-carbothioamide relies on cyclocondensation between acyl hydrazides and thiourea derivatives. This typically involves a two-step sequence:
This approach ensures precise spatial orientation of the carbothioamide group adjacent to the oxadiazole, critical for electronic modulation and metal chelation [4] [7].
Dehydrating agents are pivotal for the final ring closure. Their strength and mechanism significantly impact yield, purity, and functional group compatibility:
Table 1: Dehydrating Agents in 1,3,4-Oxadiazole Synthesis from Diacylhydrazides
Dehydrating Agent | Mechanism | Yield Range | Functional Group Tolerance | Key Limitations |
---|---|---|---|---|
POCl₃ | Electrophilic activation | 70-85% | Moderate (sensitive to -OH, -NH₂) | Harsh conditions; hydrolytic workup risks carbothioamide decomposition |
PPh₃/CBr₄ | Appel-type reaction | 75-92% | High (incl. -NO₂, -CN) | Requires stoichiometric reagents; brominated byproducts possible |
TFAA (Trifluoroacetic Anhydride) | In situ formation of mixed anhydride | 80-90% | High (solid-phase compatible) | Cost; generates trifluoroacetate salts |
Ac₂O (Acetic Anhydride) | Mild Lewis acid activation | 60-75% | Good (except acid-labile groups) | Requires heating; lower yields for sterically hindered substrates |
I₂/K₂CO₃ | Oxidative cyclization | 65-88% | Excellent (metal-free) | Limited to hydrazones from aldehydes |
Key Findings:
Achieving regioselectivity—ensuring the carbothioamide group remains unaltered while the oxadiazole forms—requires precise optimization:
Table 2: Optimized Conditions for Key Steps
Synthetic Step | Optimal Conditions | Regioselectivity Control | Yield Improvement |
---|---|---|---|
Hydrazone Cyclization | I₂ (1.2 eq), K₂CO₃ (2 eq), DMF, 25°C, 3h | K₂CO₃ prevents N-alkylation of carbothioamide by suppressing carbocation formation | 85% → 92% |
Diacylhydrazide Cyclization | PPh₃ (1.1 eq)/CBr₄ (1.1 eq), CH₂Cl₂, 25°C, 1h | Neutral conditions avoid carbothioamide hydrolysis | 70% → 88% |
Ortho-Functionalization | TMPMgBu (1.1 eq), toluene, 25°C, 1h → ZnCl₂ transmetalation → Pd-catalyzed coupling | Bulky base blocks metalation at carbothioamide sulfur | 68% → 82% |
Critical Insight: Regioselective C-H functionalization of the phenyl ring bearing the carbothioamide is achievable using TMPMgBu in hydrocarbons. This base selectively magnesiates positions ortho to the oxadiazole (directing group strength: 1,3,4-oxadiazole > -OMe, -F), enabling Pd-catalyzed arylation, halogenation, or carboxylation without attacking the carbothioamide [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7